H-D-Leu-Betana HCl H-D-Leu-Betana HCl
Brand Name: Vulcanchem
CAS No.: 201995-11-1
VCID: VC0555578
InChI: InChI=1S/C16H20N2O.ClH/c1-11(2)9-15(17)16(19)18-14-8-7-12-5-3-4-6-13(12)10-14;/h3-8,10-11,15H,9,17H2,1-2H3,(H,18,19);1H/t15-;/m1./s1
SMILES: CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl
Molecular Formula: C16H21ClN2O
Molecular Weight: 292.81

H-D-Leu-Betana HCl

CAS No.: 201995-11-1

Cat. No.: VC0555578

Molecular Formula: C16H21ClN2O

Molecular Weight: 292.81

* For research use only. Not for human or veterinary use.

H-D-Leu-Betana HCl - 201995-11-1

Specification

CAS No. 201995-11-1
Molecular Formula C16H21ClN2O
Molecular Weight 292.81
IUPAC Name (2R)-2-amino-4-methyl-N-naphthalen-2-ylpentanamide;hydrochloride
Standard InChI InChI=1S/C16H20N2O.ClH/c1-11(2)9-15(17)16(19)18-14-8-7-12-5-3-4-6-13(12)10-14;/h3-8,10-11,15H,9,17H2,1-2H3,(H,18,19);1H/t15-;/m1./s1
Standard InChI Key HTHKKWZMEVJWQF-XFULWGLBSA-N
SMILES CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl
Canonical SMILES CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl

Introduction

Chemical Structure and Identification

H-D-Leu-Betana HCl, chemically known as (2R)-2-amino-4-methyl-N-naphthalen-2-ylpentanamide hydrochloride, is a peptide-derived compound with the molecular formula C16H21ClN2O . The "H-D-Leu" portion refers to the free amino D-leucine residue, while "Betana" denotes the beta-naphthylamide group attached to the amino acid via an amide bond. The "HCl" indicates the hydrochloride salt form of the compound.

The compound has a well-defined stereochemistry with one defined stereocenter at the alpha carbon of the D-leucine component, giving it unique three-dimensional properties that distinguish it from its L-isomer counterparts .

Molecular Structure

The molecular structure of H-D-Leu-Betana HCl is characterized by:

  • A central D-leucine amino acid with an R-configuration at the alpha carbon

  • An isobutyl side chain from the leucine portion

  • A beta-naphthylamide group (derived from 2-aminonaphthalene)

  • A hydrochloride salt form

This structure can be represented by the following identifiers:

Identifier TypeValue
IUPAC Name(2R)-2-amino-4-methyl-N-naphthalen-2-ylpentanamide;hydrochloride
InChIInChI=1S/C16H20N2O.ClH/c1-11(2)9-15(17)16(19)18-14-8-7-12-5-3-4-6-13(12)10-14;/h3-8,10-11,15H,9,17H2,1-2H3,(H,18,19);1H/t15-;/m1./s1
InChI KeyHTHKKWZMEVJWQF-XFULWGLBSA-N
Canonical SMILESCC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl
Isomeric SMILESCC(C)CC@HN.Cl

Physical and Chemical Properties

H-D-Leu-Betana HCl possesses several distinctive physical and chemical properties that make it valuable for research applications. These properties have been extensively documented through various analytical techniques.

Basic Physical Properties

PropertyValue
Molecular Weight292.80 g/mol
Exact Mass292.1342410 g/mol
Monoisotopic Mass292.1342410 g/mol
Physical StateSolid (powder/crystalline)
StereochemistryOne defined stereocenter (R-configuration)
Topological Polar Surface Area55.1 Ų

Structural Characteristics

ParameterValue
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
Heavy Atom Count20
Formal Charge0
Complexity303
Covalently-Bonded Unit Count2
Defined Atom Stereocenter Count1

Solubility Profile

The solubility of H-D-Leu-Betana HCl varies across different solvents, which is an important consideration for experimental design in research applications:

  • Slightly soluble in chloroform

  • Slightly soluble in methanol

  • More readily soluble in DMSO (dimethyl sulfoxide)

  • Limited solubility in water and most non-polar solvents

This solubility profile is consistent with its peptide-derived structure, containing both polar and non-polar moieties.

Synthesis and Preparation

The synthesis of H-D-Leu-Betana HCl involves several steps, employing established peptide chemistry techniques to achieve the final product with high purity.

General Synthetic Approach

The synthesis typically follows a multi-step process that includes:

  • Protection of the amino group of D-leucine using protective groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl)

  • Activation of the carboxylic acid group for efficient coupling

  • Coupling reaction with beta-naphthylamine to form the amide bond

  • Deprotection of the amino group

  • Conversion to the hydrochloride salt form through treatment with HCl

Industrial Production Methods

In industrial settings, the production of H-D-Leu-Betana HCl often utilizes:

  • Automated peptide synthesizers for consistent quality

  • Solid-phase synthesis techniques for higher yield and purity

  • Quality control measures including HPLC, mass spectrometry, and NMR analysis

  • Scale-up procedures that maintain the stereochemical integrity of the D-leucine component

Purification Techniques

The final product requires stringent purification to ensure high purity for research applications:

  • Reverse-phase HPLC for separation from reaction by-products

  • Recrystallization procedures to enhance purity

  • Characterization via NMR and mass spectrometry to confirm structural identity

  • Analysis for enantiomeric purity to ensure the D-configuration is maintained

Chemical Reactivity

H-D-Leu-Betana HCl can participate in various chemical reactions, primarily through its functional groups:

Functional Group Reactivity

  • Amino Group Reactions: The free amino group can undergo typical amine reactions including acylation, alkylation, and formation of Schiff bases

  • Amide Bond Stability: The amide bond connecting the D-leucine and beta-naphthylamide portions shows resistance to mild hydrolytic conditions

  • Salt Form Interactions: The hydrochloride salt can undergo ion exchange or be converted to the free base form under basic conditions

Stability Profile

The compound exhibits varying stability under different conditions:

  • Relatively stable in solid form when stored properly

  • May undergo hydrolysis in aqueous solutions over extended periods

  • Potentially sensitive to strong oxidizing agents

  • Requires storage at cold temperatures (-20°C) for long-term preservation

Applications in Research

H-D-Leu-Betana HCl serves several important functions in biochemical and pharmacological research contexts.

Biochemical Applications

The compound has significant potential as a tool in biochemical research:

  • May serve as a substrate in protease activity assays, similar to other chromogenic/fluorogenic peptide derivatives

  • Potentially useful in studies examining stereoselectivity of enzymes due to its D-amino acid configuration

  • Could function as a reference compound in peptide synthesis and characterization studies

Structure-Activity Relationship Studies

The unique stereochemistry of H-D-Leu-Betana HCl makes it valuable for structure-activity relationship (SAR) studies:

  • Comparison with L-amino acid analogs to investigate stereochemical requirements for biological activity

  • Exploration of the effects of D-amino acid incorporation on peptide stability and bioavailability

  • Investigation of receptor binding specificity differences between D- and L-configurations

Analytical Methods for Characterization

Multiple analytical techniques are employed to characterize H-D-Leu-Betana HCl for research purposes.

Spectroscopic Methods

TechniqueApplicationInformation Provided
Nuclear Magnetic Resonance (NMR)Structural verificationConfirms chemical structure and stereochemistry
Mass Spectrometry (MS)Molecular weight determinationValidates molecular formula and isotopic pattern
Infrared Spectroscopy (IR)Functional group analysisIdentifies characteristic amide, amine, and other bonds
UV-Visible SpectroscopyChromophore analysisCharacterizes the naphthalene group absorbance

Chromatographic Analysis

High-performance liquid chromatography (HPLC) serves as a crucial tool for:

  • Purity assessment (typically requiring >95% purity for research applications)

  • Detection of potential synthesis by-products or impurities

  • Stability studies under various conditions

  • Quality control during production processes

Chiral Analysis

Given the importance of the D-configuration in this compound, specific methods to verify stereochemical purity include:

  • Chiral HPLC using appropriate chiral stationary phases

  • Polarimetry to measure optical rotation

  • Comparison with authentic D- and L-isomer standards

  • Circular dichroism spectroscopy for stereochemical verification

Comparison with Related Compounds

H-D-Leu-Betana HCl shares structural similarities with several related compounds that provide context for understanding its properties.

Structural Analogs

CompoundCAS NumberComparison to H-D-Leu-Betana HCl
H-Leu-pNA HCl16010-98-3Contains para-nitroaniline instead of beta-naphthylamine; L-configuration
H-Gln-betana HClNot specifiedContains glutamine instead of leucine
Z-Leu-Arg-betaNA HCl202002-15-1Contains additional Z-protected arginine residue

Configurational Isomers

The L-isomer of the compound (H-L-Leu-Betana HCl) would differ only in stereochemistry at the alpha carbon, potentially leading to:

  • Different binding affinities for enzymes and receptors

  • Altered metabolic stability and degradation pathways

  • Different solubility properties and crystallization behavior

Future Research Directions

Based on the current understanding of H-D-Leu-Betana HCl, several promising research directions emerge:

Enzymatic Studies

Further investigation could focus on:

  • Specificity profiles with various proteases

  • Kinetic parameters for enzyme-substrate interactions

  • Development of enzyme inhibition assays using this compound as a substrate

Medicinal Chemistry Applications

Potential applications in medicinal chemistry include:

  • Serving as a building block for peptide-based drug design

  • Structure-activity relationship studies for drug development

  • Investigation of D-amino acid incorporation for improved peptide drug stability

Methodological Advances

Advances in analytical and synthetic methodology could enhance:

  • More efficient synthetic routes with higher yields

  • Improved characterization techniques for purity assessment

  • Novel applications in biochemical and pharmacological research

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